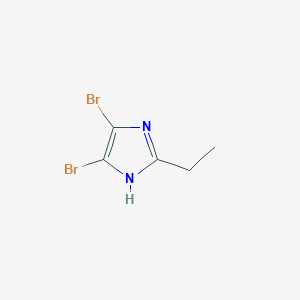

4,5-dibromo-2-ethyl-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

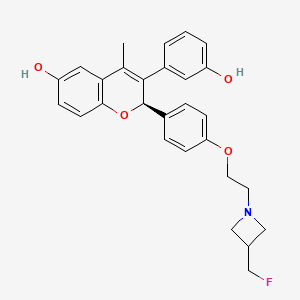

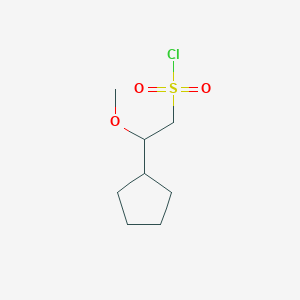

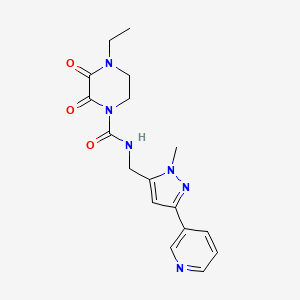

4,5-dibromo-2-ethyl-1H-imidazole is a chemical compound with the molecular formula C5H6Br2N2 . It is a derivative of imidazole, a heterocyclic compound that contains two nitrogen atoms in a five-membered ring .

Synthesis Analysis

The synthesis of imidazole derivatives, including 4,5-dibromo-2-ethyl-1H-imidazole, often involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition .Molecular Structure Analysis

The molecular structure of 4,5-dibromo-2-ethyl-1H-imidazole consists of a five-membered ring with two nitrogen atoms and two bromine atoms attached to the carbon atoms at the 4th and 5th positions . The ethyl group is attached to the carbon atom at the 2nd position .Chemical Reactions Analysis

Imidazole derivatives, including 4,5-dibromo-2-ethyl-1H-imidazole, are involved in a variety of chemical reactions. These include reactions with aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine . The reaction conditions can significantly affect the formation of side products .科学的研究の応用

Imidazole-Based Medicinal Chemistry

Imidazole rings, including 4,5-dibromo-2-ethyl-1H-imidazole, are prominent in natural products and synthetic molecules. They are known for their electron-rich characteristics, enabling them to bind with various enzymes and receptors, leading to a broad range of bioactivities. Imidazole-based compounds have been used in treating diseases and have potential in diagnostics and pathology (Zhang et al., 2014).

Corrosion Inhibition

Imidazole derivatives, including those similar to 4,5-dibromo-2-ethyl-1H-imidazole, have been studied as corrosion inhibitors for metals in acidic environments. These compounds can form a protective layer on metal surfaces, significantly reducing corrosion rates (Zhang et al., 2015).

Nanocatalysis in Organic Synthesis

Imidazole derivatives are utilized in the synthesis of trisubstituted imidazoles. Graphene oxide–chitosan bionanocomposites, for example, have been employed as nanocatalysts for synthesizing imidazole compounds under solvent-free conditions, demonstrating the versatility of imidazole structures in chemical synthesis (Maleki & Paydar, 2015).

Ultrasonic Irradiation in Synthesis

Ultrasonic irradiation has been used to synthesize imidazole compounds, including structures akin to 4,5-dibromo-2-ethyl-1H-imidazole. This approach offers advantages such as high yield, simplicity, and the avoidance of harmful catalysts (Zang et al., 2010).

DNA Binding Properties

Certain imidazole compounds have shown the ability to bind in the minor groove of DNA, indicating potential applications in understanding DNA interactions and possibly in the development of therapeutic agents (Lee et al., 1993).

Complex Arylated Imidazoles Synthesis

Imidazoles are key in synthesizing complex arylated structures, widely used in pharmaceuticals and molecular functional materials. This involves sequential arylation of all C-H bonds in the imidazole ring, demonstrating the structural versatility of imidazole compounds (Joo et al., 2010).

Safety and Hazards

4,5-dibromo-2-ethyl-1H-imidazole is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, ensure adequate ventilation, avoid dust formation, and use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

4,5-dibromo-2-ethyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2/c1-2-3-8-4(6)5(7)9-3/h2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNLBIBHQQLNFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2926521.png)

![Methyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2926523.png)

![1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2926524.png)